molecular formula C11H14O3 B2948605 2-Hydroxy-2-methyl-4-phenylbutanoic acid CAS No. 4374-63-4

2-Hydroxy-2-methyl-4-phenylbutanoic acid

Cat. No.: B2948605
CAS No.: 4374-63-4
M. Wt: 194.23
InChI Key: DAVARADSUFYREX-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-4-phenylbutanoic acid is an organic compound with the molecular formula C11H14O3. It is a white solid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical synthesis . The compound is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a butanoic acid backbone.

Scientific Research Applications

2-Hydroxy-2-methyl-4-phenylbutanoic acid has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “2-Hydroxy-2-methyl-4-phenylbutanoic acid” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has shown promise . An increasing number of OPBE reductases have been discovered owing to the drastic achievements in genomics, screening and evolution technologies, and process engineering . The potential of ®-HPBE production process has also been intensively evaluated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methyl-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases. This method is favored for its high enantioselectivity and mild reaction conditions . Another method involves the biocatalytic reduction of 2-oxo-4-phenylbutanoic acid using engineered enzymes such as d-lactate dehydrogenase from Lactobacillus plantarum .

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. Recombinant yeast cells expressing specific enzymes are used to achieve high yields and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-methyl-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products: The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of the original compound .

Comparison with Similar Compounds

    2-Hydroxy-4-phenylbutanoic acid: Similar structure but lacks the methyl group.

    4-Phenylbutanoic acid: Lacks both the hydroxyl and methyl groups.

    2-Hydroxy-2-methylbutanoic acid: Lacks the phenyl group.

Uniqueness: 2-Hydroxy-2-methyl-4-phenylbutanoic acid is unique due to the presence of all three functional groups (hydroxyl, methyl, and phenyl) on the butanoic acid backbone. This combination imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above .

Properties

IUPAC Name

2-hydroxy-2-methyl-4-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(14,10(12)13)8-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVARADSUFYREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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